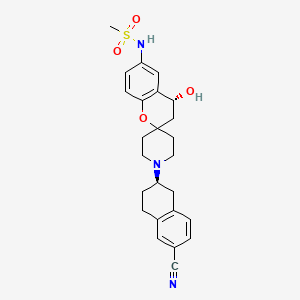
Methanesulfonamide, N-(1'-(6-cyano-1,2,3,4-tetrahydro-2-naphthalenyl)-3,4-dihydro-4-hydroxyspiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-499 is a methanesulfonanilide compound known for its potent blocking activity on the human ether-à-go-go related gene potassium channels. These channels are crucial for the repolarization phase of the cardiac action potential. MK-499 is positively charged at physiological pH and has been extensively studied for its role in cardiac arrhythmias .
Métodos De Preparación
The synthesis of MK-499 involves multiple steps, starting with the preparation of the methanesulfonanilide core. The synthetic route typically includes the following steps:
Formation of the methanesulfonanilide core: This involves the reaction of methanesulfonyl chloride with aniline derivatives under basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzopyran ring system.
Functionalization: The benzopyran ring is further functionalized with various substituents to achieve the desired chemical structure of MK-499.
Industrial production methods for MK-499 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
MK-499 undergoes several types of chemical reactions, including:
Oxidation: MK-499 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzopyran ring.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different substituents, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
MK-499 has several scientific research applications:
Chemistry: It is used as a model compound to study the blocking mechanisms of potassium channels.
Biology: MK-499 is employed in research to understand the physiological roles of potassium channels in various tissues.
Medicine: The compound is investigated for its potential therapeutic applications in treating cardiac arrhythmias.
Industry: MK-499 serves as a reference compound in the development of new drugs targeting potassium channels.
Mecanismo De Acción
MK-499 exerts its effects by blocking the human ether-à-go-go related gene potassium channels. This blockage occurs through the trapping of the compound within the inner vestibule of the channel by the closure of the activation gate. The molecular targets include specific amino acid residues within the channel’s pore, such as tyrosine 652 and phenylalanine 656 .
Comparación Con Compuestos Similares
MK-499 is compared with other methanesulfonanilide compounds like E-4031 and dofetilide. These compounds also block the human ether-à-go-go related gene potassium channels but differ in their binding affinities and specific interactions with the channel. MK-499 is unique due to its specific structural features and the slow recovery from channel block it induces .
Similar compounds include:
E-4031: Another potent blocker of the human ether-à-go-go related gene potassium channels.
Dofetilide: A class III antiarrhythmic agent with similar blocking activity.
Propiedades
Número CAS |
150481-98-4 |
|---|---|
Fórmula molecular |
C25H29N3O4S |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
N-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m0/s1 |
Clave InChI |
NIYGLRKUBPNXQS-GMAHTHKFSA-N |
SMILES isomérico |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L 706000; L706000; L706000; MK 499; MK499; MK499. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide](/img/structure/B1673862.png)
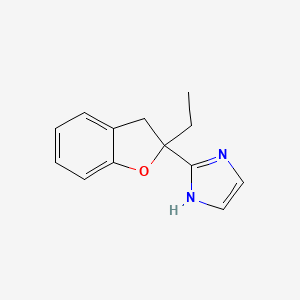


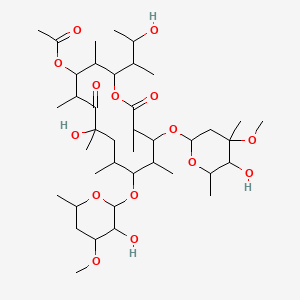
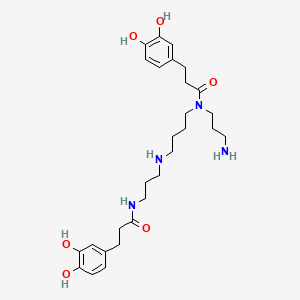

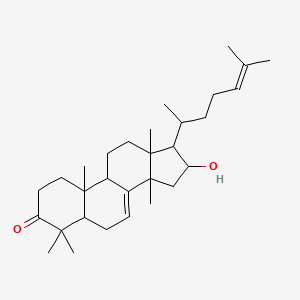
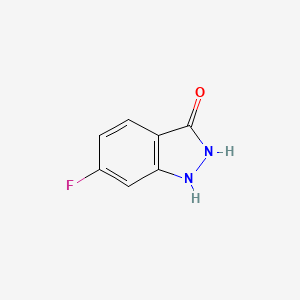
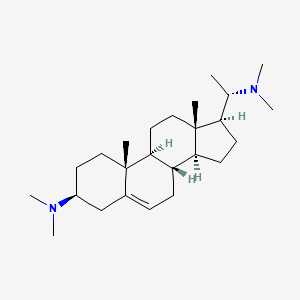

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)